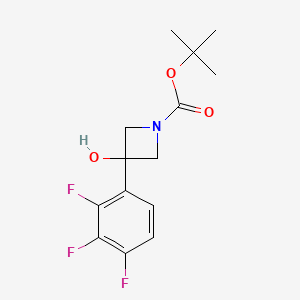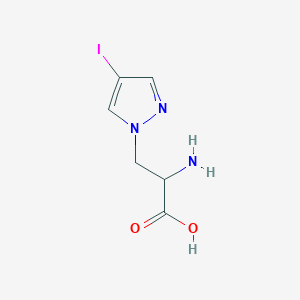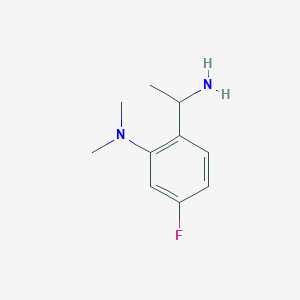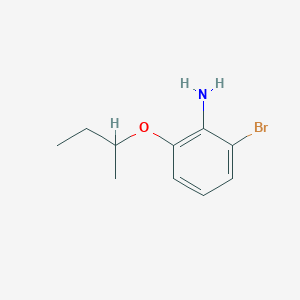
2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid is an organic compound with a complex structure that includes a methoxy group, two methyl groups, and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid typically involves the reaction of 4-methoxy-2,5-dimethylphenylboronic acid with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 2-(4-methoxy-2,5-dimethylphenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-(4-Methoxy-2,5-dimethylphenyl)-2-oxoacetic acid is unique due to the presence of both methoxy and oxoacetic acid groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and reactivity due to its more complex structure.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C11H12O4/c1-6-5-9(15-3)7(2)4-8(6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) |
InChI Key |
AZQHDIUFSIJDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)
![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)

![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)

